1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by a piperidine ring substituted with a 3,3-dimethylbutanoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of piperidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,3-Dimethylbutanoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Acylpiperidine derivatives: These compounds have similar structures but differ in the acyl group attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1102854-41-0 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(3,3-dimethylbutanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)8-10(14)13-7-5-4-6-9(13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
KKDVLTPMKNJRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCCC1C(=O)O |
Origin of Product |
United States |
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